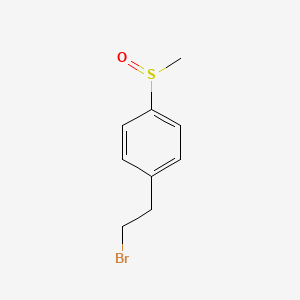

(+/-)-4-Methanesulfinylphenethyl bromide

Description

Contextualization of Alkyl Bromides and Sulfinyl Moieties in Organic Synthesis

To understand the potential of (+/-)-4-Methanesulfinylphenethyl bromide, one must first consider the established roles of its constituent functional groups. Alkyl bromides are a cornerstone of synthetic organic chemistry, prized for their utility as electrophiles. digitellinc.com The carbon-bromine bond is polarized, rendering the carbon atom susceptible to attack by nucleophiles, which leads to substitution reactions. Alternatively, they can undergo elimination reactions to form alkenes. This reactivity makes alkyl bromides key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds.

The sulfinyl group (R-S(O)-R'), on the other hand, is of great importance in the field of stereochemistry. nih.gov The sulfur atom in a sulfoxide (B87167) is a stereocenter, meaning it can exist in one of two non-superimposable mirror-image forms, known as enantiomers. Chiral sulfoxides are widely used as chiral auxiliaries to control the stereochemical outcome of reactions, and they are integral components of many biologically active molecules and pharmaceuticals. nih.govrsc.org The development of methods for the asymmetric synthesis of chiral sulfoxides is an active area of research. rsc.org

The combination of these two functional groups in one molecule, as seen in this compound, creates a synthon with dual reactivity. The alkyl bromide provides a site for chain extension or functional group interconversion, while the sulfinyl group introduces a stereochemical element that can influence the three-dimensional structure of the resulting products.

Table 1: Functional Group Roles in Organic Synthesis

| Functional Group | General Structure | Primary Role in Synthesis | Common Reactions |

|---|---|---|---|

| Alkyl Bromide | R-Br | Electrophilic substrate | Nucleophilic Substitution (SN1, SN2), Elimination (E1, E2) |

| Sulfinyl (Sulfoxide) | R-S(O)-R' | Chiral auxiliary, stereocontrol element | Asymmetric induction, oxidation to sulfones, reduction to sulfides |

Significance of the Racemic Nature of the Compound for Stereochemical Investigations

The designation "(+/-)" indicates that the compound is a racemate, meaning it is an equal mixture of the two enantiomers (the (R)- and (S)-sulfoxides). Racemic mixtures are optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. In synthetic chemistry, reactions that create a chiral center from achiral precursors without the influence of a chiral catalyst or auxiliary typically yield racemic mixtures. hilarispublisher.comhilarispublisher.com

A racemic compound like this compound serves as a crucial starting point for stereochemical studies. The primary challenge and objective often become the separation of the racemate into its individual, enantiomerically pure components, a process known as resolution. hilarispublisher.com Common resolution techniques include:

Chiral Chromatography: Passing the racemic mixture through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate.

Diastereomeric Salt Formation: Reacting the racemate with a single enantiomer of another chiral compound (a resolving agent) to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization.

Once separated, the individual enantiomers can be studied to determine their absolute configuration and to evaluate their distinct properties. In medicinal chemistry, for example, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. ub.edu Therefore, the racemic nature of this compound is not an endpoint but rather the gateway to accessing and investigating its enantiopure forms.

Table 2: Comparison of Racemic and Enantiopure Forms

| Property | Racemic Mixture | Single Enantiomer |

|---|---|---|

| Composition | 50:50 mixture of two enantiomers | A single stereoisomer (>99% purity) |

| Optical Activity | Optically inactive | Optically active (rotates plane-polarized light) |

| Melting Point | Often differs from the pure enantiomer | Sharp, characteristic melting point |

| Biological Activity | Represents the combined activity of both enantiomers | Specific activity (can be therapeutic, inactive, or toxic) |

| Synthetic Utility | Starting point for resolution | Used in asymmetric synthesis to produce other single enantiomers |

Overview of Research Trajectories for Novel Complex Organic Molecules

The synthesis of complex organic molecules is a major driver of chemical research, with profound implications for medicine, materials science, and biology. nih.gov Modern synthetic strategies often focus on efficiency, selectivity, and sustainability. A key trend is the development of methods that build molecular complexity rapidly from readily available starting materials. This involves creating new reactions and catalysts that can form chemical bonds with high control over their spatial arrangement (stereoselectivity).

Research trajectories in this field often involve:

Asymmetric Catalysis: Using small amounts of a chiral catalyst to convert achiral starting materials into a single desired enantiomer of a product, bypassing the need for racemic resolution. hilarispublisher.comhilarispublisher.com

Cascade Reactions: Designing a series of reactions to occur in a single pot, where the product of one step becomes the substrate for the next. This approach avoids costly and time-consuming purification of intermediates and reduces chemical waste. ub.edu

Development of Novel Building Blocks: Synthesizing and exploring the reactivity of versatile synthons that contain multiple functional groups, allowing for diverse and divergent synthetic pathways from a common precursor.

A molecule like this compound fits squarely into the "novel building block" approach. Its bifunctional nature allows it to be incorporated into larger structures, with the potential for subsequent stereoselective transformations directed by the chiral sulfinyl group.

Scope and Objectives of Academic Research on this compound

While specific published research focusing exclusively on this compound is not prominent, its structure allows for a clear delineation of its potential academic scope and objectives. Research on this compound would likely be centered on its utility as a synthetic intermediate.

Potential Research Objectives:

Exploration of Reactivity: A primary objective would be to map the reactivity of the alkyl bromide moiety. This would involve subjecting the compound to a variety of nucleophiles (e.g., amines, alkoxides, carbanions) to synthesize a library of new, more complex molecules. The influence of the bulky sulfinyl group on the rate and mechanism of these substitution reactions would be of significant interest.

Stereochemical Control: A major focus would be on the influence of the sulfinyl stereocenter. After resolving the racemic mixture, researchers would investigate how each pure enantiomer behaves in subsequent reactions. The objective would be to determine if the chiral sulfoxide can induce asymmetry in a new stereocenter formed during a reaction, a process known as diastereoselective synthesis.

Synthesis of Target Molecules: The compound could be envisioned as a key fragment for the synthesis of specific, high-value target molecules. For instance, it could be a precursor for novel pharmaceutical analogues or specialized organic materials where a chiral sulfur element is a desired structural feature.

Development of Resolution Methods: A practical research goal would be to develop an efficient and scalable method for the resolution of the racemic mixture, making the enantiopure forms readily accessible for further synthetic applications.

In essence, academic research would treat this compound not as an end product, but as a versatile tool for the construction of chiral molecules, contributing to the fundamental understanding of stereoselective reactions and the broader field of organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrOS |

|---|---|

Molecular Weight |

247.15 g/mol |

IUPAC Name |

1-(2-bromoethyl)-4-methylsulfinylbenzene |

InChI |

InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |

InChI Key |

KADKUKQFTFTEHS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for +/ 4 Methanesulfinylphenethyl Bromide

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursor structures.

The most logical initial disconnection is the carbon-bromine (C-Br) bond. This is a standard Functional Group Interconversion (FGI) strategy.

Figure 1: Retrosynthetic Disconnection of the C-Br Bond

Precursor 1: 2-(4-Methanesulfinylphenyl)ethanol | | FGI (S=O) V Precursor 2: 2-(4-(Methylthio)phenyl)ethanol

Precursor 2: 2-(4-(Methylthio)phenyl)ethanol | | C-C Disconnection V Starting Materials: Thioanisole + Two-carbon electrophile (e.g., ethylene (B1197577) oxide) OR Starting Materials: 4-Bromothioanisole + Two-carbon nucleophile

Classical Synthetic Routes to (+/-)-4-Methanesulfinylphenethyl bromide

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of impurities, primarily the over-oxidized sulfone product. Key parameters that are typically optimized include the choice of oxidant, solvent, reaction temperature, and reaction time.

Oxidant Selection: A variety of oxidizing agents can be utilized for the conversion of sulfides to sulfoxides. Common choices include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and tert-butyl hypochlorite (B82951) (t-BuOCl). The reactivity and selectivity of these oxidants can vary significantly. For instance, hydrogen peroxide is a green and cost-effective oxidant, often used with a catalyst, while m-CPBA is a highly effective reagent that can sometimes lead to over-oxidation if not carefully controlled.

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in hydrogen bonding and affect the reactivity of the oxidant. Aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) are also commonly used. The solubility of the reactants and the stability of the intermediate species in the chosen solvent are important considerations.

Temperature and Time: The reaction temperature is a critical parameter to control. Lower temperatures generally favor the selective formation of the sulfoxide (B87167) and reduce the rate of over-oxidation to the sulfone. Consequently, these reactions are often conducted at or below room temperature. The reaction time must be carefully monitored to ensure complete conversion of the starting sulfide (B99878) while preventing the accumulation of the sulfone byproduct.

Below is a hypothetical data table illustrating the optimization of reaction conditions for the synthesis of this compound from 4-(methylthio)phenethyl bromide, based on typical results for analogous aryl alkyl sulfides.

| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Sulfoxide (%) | Purity of Sulfoxide (%) |

|---|---|---|---|---|---|---|

| 1 | H₂O₂ (1.1) | Methanol | 25 | 24 | 75 | 90 |

| 2 | H₂O₂ (1.1) / Acetic Acid | Methanol | 25 | 12 | 85 | 95 |

| 3 | m-CPBA (1.05) | DCM | 0 | 4 | 92 | 98 |

| 4 | m-CPBA (1.2) | DCM | 0 | 4 | 88 | 92 (8% sulfone) |

| 5 | NaIO₄ (1.1) | Methanol/Water | 25 | 18 | 82 | 96 |

Advanced and Stereoselective Synthetic Approaches

The synthesis of enantiopure 4-Methanesulfinylphenethyl bromide requires stereoselective methods that can control the stereochemistry at the sulfur atom. Chiral sulfoxides are valuable building blocks in asymmetric synthesis. tandfonline.com

Enantioselective Synthesis of Enantiopure 4-Methanesulfinylphenethyl bromide

The preparation of optically active sulfoxides is a well-established field, with catalytic asymmetric oxidation of prochiral sulfides being a primary methodology. tandfonline.com

Chiral auxiliaries can be employed to direct the stereochemical outcome of the oxidation. One classic approach involves the use of a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of sulfinates. After separation of the diastereomers, nucleophilic substitution with an organometallic reagent proceeds with inversion of configuration at the sulfur center to yield the enantiopure sulfoxide. While this method can provide high enantiomeric purity, it is a stoichiometric approach. illinois.edu

Another strategy involves attaching a chiral auxiliary to the sulfide precursor, which then directs the oxidation to one of the two prochiral faces of the sulfur atom. Subsequent removal of the auxiliary provides the enantiomerically enriched sulfoxide.

Catalytic asymmetric oxidation is a more atom-economical approach to enantiopure sulfoxides. scispace.com These methods typically involve a metal catalyst, a chiral ligand, and a stoichiometric oxidant.

Titanium-Based Catalysts: The Kagan-Modena oxidation, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP), is a well-known method for the asymmetric oxidation of sulfides. tandfonline.comscispace.com The reaction conditions, such as the ratio of catalyst, ligand, and water, can be fine-tuned to optimize both yield and enantioselectivity.

Vanadium-Based Catalysts: Chiral vanadium complexes have also been shown to be effective catalysts for the enantioselective oxidation of sulfides. These systems often employ chiral Schiff base ligands and hydrogen peroxide as the oxidant.

The following table presents representative data for the catalytic asymmetric oxidation of aryl alkyl sulfides, which would be analogous to the synthesis of enantiopure 4-Methanesulfinylphenethyl bromide.

| Entry | Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Ti(O-i-Pr)₄ / (+)-DET | TBHP | Toluene | 90 | 95 |

| 2 | VO(acac)₂ / Chiral Schiff Base | H₂O₂ | DCM | 85 | 88 |

| 3 | Fe(acac)₃ / Chiral Salan Ligand | H₂O₂ | Methanol | 78 | 92 |

While enantioselective bromination is a powerful tool in asymmetric synthesis, its application to the direct formation of a chiral center at a carbon atom bearing a bromine is more common. The synthesis of enantiopure 4-Methanesulfinylphenethyl bromide would typically involve establishing the chirality at the sulfur center first, followed by the introduction of the bromide. If a synthetic route were to proceed via an intermediate that allows for enantioselective bromination, organocatalysis or transition-metal catalysis with chiral ligands could be explored. However, for this specific target molecule, controlling the stereochemistry of the sulfoxide is the more direct and established strategy.

Diastereoselective Synthesis Considerations

If the phenethyl moiety of the molecule contained another stereocenter, the synthesis of 4-Methanesulfinylphenethyl bromide would involve diastereoselective considerations. In such a scenario, the pre-existing chiral center could influence the stereochemical outcome of the sulfide oxidation, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity can be a powerful tool in asymmetric synthesis. The degree of diastereoselectivity would depend on the nature of the chiral substrate, the oxidizing agent, and the reaction conditions. Computational studies can often be employed to predict the favored diastereomer by modeling the transition states of the oxidation reaction. researchgate.net

Resolution Techniques for Racemic this compound

The separation of enantiomers from the racemic mixture of this compound is a critical step for stereospecific applications. Various techniques can be employed to resolve this racemic sulfoxide.

Chiral Crystallization Methods

Chiral crystallization represents a powerful technique for the separation of enantiomers. This method relies on the differential crystallization of diastereomeric salts formed by reacting the racemic sulfoxide with a chiral resolving agent. Although direct preferential crystallization of sulfoxide enantiomers is less common, the formation of diastereomeric complexes can facilitate separation.

Another approach within this category is spontaneous resolution, where under specific conditions, a racemic solution crystallizes into a mixture of macroscopic crystals, each containing a single enantiomer. This phenomenon, known as Viedma ripening, has been successfully applied to deracemize chiral sulfoxides. It involves grinding a suspension of racemic conglomerate crystals, which can lead to a complete conversion to a single enantiomer. The success of this method is contingent on the compound's ability to form a conglomerate crystal system and to racemize in solution.

| Resolution Method | Principle | Key Requirements |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | Availability of a suitable and cost-effective chiral resolving agent; formation of well-defined crystalline diastereomeric salts. |

| Spontaneous Resolution (Viedma Ripening) | Grinding a suspension of a racemic conglomerate to induce a solid-state transformation to a single enantiomer. | The compound must crystallize as a conglomerate; racemization must occur in the solution phase. |

This table provides an overview of chiral crystallization methods applicable to the resolution of racemic sulfoxides.

Chromatographic Chiral Separation

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of sulfoxide enantiomers. The choice of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral sulfoxides.

Macrocyclic glycopeptide chiral stationary phases, including teicoplanin and vancomycin, have also proven to be highly effective for the separation of chiral sulfoxides. These CSPs can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. The enantiomeric elution order can be influenced by the specific CSP and the mobile phase composition used. More recently, homochiral metal-organic framework (MOF)-silica composites have emerged as novel chiral stationary phases for the HPLC resolution of sulfoxides, showing excellent selectivity.

| Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle |

| Polysaccharide-based | Chiralcel OD-H, Chiralpak AD-H | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. |

| Metal-Organic Framework (MOF) | Homochiral MOF-silica composites | Enantioselective inclusion into the chiral cavities of the MOF structure. |

This interactive table summarizes common chiral stationary phases used for the chromatographic separation of sulfoxide enantiomers.

Enzymatic Resolution Approaches

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure sulfoxides. This technique utilizes enzymes that can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.

One prominent approach involves the use of methionine sulfoxide reductases (MsrA and MsrB). These enzymes can exhibit high enantioselectivity in the reduction of sulfoxides. For instance, MsrA is known to reduce the (S)-enantiomer of sulfoxides, allowing for the isolation of the (R)-enantiomer. Conversely, certain homologues of MsrB have been shown to be effective for the kinetic resolution of racemic sulfoxides to produce the (S)-enantiomers in high enantiomeric excess. Another enzyme, DMSO reductase (DmsABC), has been utilized for the preparation of chiral sulfoxides and is enantiocomplementary to the activity of MsrA.

Dynamic kinetic resolution (DKR) is an advanced enzymatic method that combines the kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. DKR of sulfoxides has been achieved by combining enzymatic reduction with a chemical oxidation step in a cyclic deracemization process.

| Enzyme Class | Example | Selective Reaction |

| Methionine Sulfoxide Reductases | MsrA, MsrB homologues | Enantioselective reduction of one sulfoxide enantiomer. |

| DMSO Reductase | DmsABC from E. coli | Enantiocomplementary reduction of sulfoxides. |

| Lipases | Not commonly used for direct sulfoxide resolution but can be part of a DKR system. | Can be used in combination with racemization catalysts in DKR processes. |

This table outlines enzymatic approaches for the resolution of racemic sulfoxides.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves careful consideration of solvent choice, reduction of hazardous materials, and improving energy efficiency.

Solvent Selection and Reduction of Hazardous Materials

In the bromination of the precursor alcohol, greener alternatives to traditional brominating agents like phosphorus tribromide are available. For example, pyridinium-based ionic liquids can be used for the conversion of alcohols to alkyl bromides in the absence of volatile organic compounds, presenting a more environmentally benign alternative to the Appel reaction. Furthermore, aerobic oxidative bromination using sodium bromide or hydrobromic acid with air as the oxidant, catalyzed by an ionic liquid, offers a sustainable method for bromination.

Energy Efficiency in Reaction Processes

Improving energy efficiency is a cornerstone of green chemistry. For the synthesis of this compound, several strategies can be employed to reduce energy consumption.

Photocatalytic methods for the sulfoxidation step can be highly energy-efficient as they often proceed at ambient temperature, utilizing visible light as the energy source. This contrasts with some traditional oxidation methods that may require heating. Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reaction rates and improve selectivity in the oxidation of sulfides to sulfoxides, often at room temperature.

For the bromination step, moving away from reactions that require high temperatures or prolonged refluxing times contributes to energy savings. The development of highly active catalytic systems for bromination that operate under mild conditions is a key area of research in this context.

| Synthetic Step | Traditional Method | Green Alternative | Energy Efficiency Improvement |

| Sulfoxidation | Oxidation with m-CPBA in dichloromethane. | Oxidation with H2O2 in acetic acid; Photocatalysis with air in ethanol. | Reactions at ambient temperature, use of light instead of heat. |

| Bromination | Appel reaction (PPh3, CBr4). | Use of pyridinium-based ionic liquids; Aerobic oxidative bromination. | Milder reaction conditions, avoiding high-energy reagents. |

This interactive table compares traditional and green chemistry approaches for the key synthetic steps, highlighting improvements in energy efficiency.

Atom Economy and Waste Minimization Strategies

A potential two-step synthesis for this compound is proposed:

Bromination of 4-(methylthio)phenethyl alcohol: A common method for converting alcohols to alkyl bromides is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). wikipedia.orgnih.gov

Oxidation of 4-(methylthio)phenethyl bromide: The resulting thioether can be selectively oxidized to the sulfoxide using an oxidizing agent such as hydrogen peroxide (H₂O₂). usptechnologies.comusptechnologies.comchempedia.info

The theoretical atom economy for this proposed pathway can be calculated as follows:

Step 1: Appel Reaction C₉H₁₂OS + PPh₃ + CBr₄ → C₉H₁₁BrS + CHBr₃ + PPh₃O

Step 2: Oxidation C₉H₁₁BrS + H₂O₂ → C₉H₁₁BrOS + H₂O

The following interactive table provides a hypothetical calculation of the atom economy for this proposed synthesis.

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms in Product | Atoms Wasted |

| Step 1: Appel Reaction | ||||

| 4-(methylthio)phenethyl alcohol | C₉H₁₂OS | 168.26 | C₉H₁₁BrS | O, H |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | C₁₈H₁₅P | |

| Carbon Tetrabromide | CBr₄ | 331.63 | Br | C, Br₃ |

| Product: 4-(methylthio)phenethyl bromide | C₉H₁₁BrS | 231.15 | ||

| By-products: Bromoform (B151600), Triphenylphosphine oxide | CHBr₃, C₁₈H₁₅PO | 252.73, 278.28 | ||

| Atom Economy (Step 1): | 29.7% | |||

| Step 2: Oxidation | ||||

| 4-(methylthio)phenethyl bromide | C₉H₁₁BrS | 231.15 | C₉H₁₁BrOS | |

| Hydrogen Peroxide | H₂O₂ | 34.01 | O | H₂O |

| Product: this compound | C₉H₁₁BrOS | 247.15 | ||

| By-product: Water | H₂O | 18.02 | ||

| Atom Economy (Step 2): | 87.9% | |||

| Overall Atom Economy: | 26.1% |

Note: This is a theoretical calculation and actual yields may vary.

The low atom economy of the Appel reaction is a significant drawback due to the generation of stoichiometric amounts of triphenylphosphine oxide and bromoform as by-products. wikipedia.org

Waste Minimization Strategies:

To improve the environmental footprint of this synthesis, several strategies can be considered:

Catalytic Appel Reaction: The development of catalytic versions of the Appel reaction can significantly reduce the amount of phosphine-related waste. wikipedia.org

Alternative Brominating Agents: Exploring other brominating agents that offer a higher atom economy could be beneficial. For instance, using HBr with a dehydrating agent might be an alternative, though this can present its own challenges with selectivity and waste streams.

Greener Oxidation: The use of hydrogen peroxide as the oxidant in the second step is a good choice from a green chemistry perspective, as the only by-product is water. usptechnologies.comusptechnologies.com Catalytic systems for this oxidation can further enhance its efficiency and selectivity.

Process Optimization: Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents can help to maximize the yield of the desired product and minimize the formation of by-products. acsgcipr.org

By-product Formation and Impurity Profiling in Synthesis

A thorough understanding of potential by-products and impurities is essential for the development of a robust and reproducible synthetic process, ensuring the final product's quality and purity.

By-product Formation:

In the Bromination Step (Appel Reaction):

Triphenylphosphine oxide (PPh₃O): This is a major by-product formed in a stoichiometric amount relative to the starting alcohol. Its high polarity can sometimes make its removal from the reaction mixture challenging. nih.gov

Bromoform (CHBr₃): Also formed in stoichiometric quantities, bromoform is a volatile and toxic compound that needs to be handled and disposed of carefully. nih.gov

Elimination Products: Depending on the reaction conditions, elimination of water from the starting alcohol could potentially lead to the formation of 4-(methylthio)styrene.

In the Oxidation Step:

Sulfone Formation: Over-oxidation of the desired sulfoxide can lead to the formation of the corresponding sulfone, 4-(methanesulfonyl)phenethyl bromide. This is a common side reaction in the oxidation of sulfides. researchgate.netresearchgate.net The selectivity of the oxidation can often be controlled by careful choice of the oxidizing agent, stoichiometry, and reaction conditions.

Unreacted Thioether: Incomplete oxidation will result in the presence of the starting thioether, 4-(methylthio)phenethyl bromide, in the final product mixture.

Impurity Profiling:

A comprehensive impurity profile would include starting materials, intermediates, by-products, and any other potential contaminants. The following table outlines potential impurities in the synthesis of this compound.

| Impurity Name | Formula | Source | Potential Impact |

| 4-(methylthio)phenethyl alcohol | C₉H₁₂OS | Unreacted starting material from Step 1 | Can affect the purity and yield of the final product. |

| 4-(methylthio)phenethyl bromide | C₉H₁₁BrS | Unreacted intermediate from Step 2 | A significant impurity if the oxidation is incomplete. |

| Triphenylphosphine | C₁₈H₁₅P | Excess reagent from Step 1 | Needs to be removed during purification. |

| Triphenylphosphine oxide | C₁₈H₁₅PO | By-product of Step 1 | A major by-product that requires efficient removal. |

| 4-(methanesulfonyl)phenethyl bromide | C₉H₁₁BrO₂S | Over-oxidation by-product from Step 2 | Can be difficult to separate from the desired sulfoxide due to similar polarity. |

| 4-(methylthio)styrene | C₉H₁₀S | Potential elimination by-product from Step 1 | Can potentially polymerize or undergo other side reactions. |

The identification and quantification of these impurities would typically be carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS) for structural elucidation.

Advanced Spectroscopic and Structural Elucidation of +/ 4 Methanesulfinylphenethyl Bromide

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (+/-)-4-Methanesulfinylphenethyl bromide (C₉H₁₂BrOS), HRMS would be employed to verify its elemental composition.

Expected Findings:

The analysis, likely conducted using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule [M+H]⁺. The high resolving power of the instrument allows for the differentiation of isotopic patterns, which is particularly useful given the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes with ³²S being the most abundant). acs.org The resulting isotopic pattern of the molecular ion peak would be a key identifier.

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Expected Isotopic Pattern |

|---|---|---|

| [C₉H₁₂⁷⁹BrOS+H]⁺ | 246.9898 | Characteristic pattern showing the presence of one bromine atom. |

| [C₉H₁₂⁸¹BrOS+H]⁺ | 248.9877 | Peak at M+2 with approximately equal intensity to the M peak. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment of this compound.

Expected ¹H NMR Data:

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons would likely appear as two doublets in the region of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl chain protons would present as two triplets around δ 3.0-3.6 ppm, corresponding to the methylene (B1212753) group adjacent to the bromine and the methylene group attached to the aromatic ring. The methyl group of the methanesulfinyl moiety would appear as a singlet around δ 2.7 ppm.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would display signals for all nine carbon atoms. The aromatic carbons would resonate in the δ 120-145 ppm range. The two methylene carbons of the ethyl group would be found in the aliphatic region, and the methyl carbon of the sulfoxide (B87167) would be expected at a higher field.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the through-bond and through-space correlations. longdom.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Cross-peaks would be expected between the two aromatic doublets and between the two methylene triplets of the ethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): For this chiral molecule, NOESY could provide insights into the spatial proximity of different proton groups, which can be useful in determining the preferred conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Ar-H (ortho to CH₂CH₂Br) | ~7.3 | ~130 | C(ipso), C(meta) |

| Ar-H (ortho to SOCH₃) | ~7.5 | ~125 | C(ipso), C(meta) |

| -CH₂-Ar | ~3.1 (t) | ~38 | Ar-C(ipso), Ar-C(ortho) |

| -CH₂-Br | ~3.5 (t) | ~32 | -CH₂-Ar |

| -SOCH₃ | ~2.7 (s) | ~44 | Ar-C(ipso) |

Given the flexibility of the phenethyl chain and the potential for restricted rotation around the aryl-sulfur bond, dynamic NMR studies could be applicable. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which would provide information about the energy barriers of conformational exchange processes.

If this compound can be obtained in a crystalline form, solid-state NMR could provide valuable information about the structure and packing in the solid state. This technique is particularly useful for studying polymorphism and for cases where single crystals suitable for X-ray diffraction cannot be obtained.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Expected Vibrational Bands:

S=O Stretch: A strong absorption band in the IR spectrum, typically around 1040-1060 cm⁻¹, is characteristic of the sulfoxide group. This would also be observable, though likely weaker, in the Raman spectrum.

Aromatic C-H Stretch: These would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: These would be observed just below 3000 cm⁻¹.

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene ring.

C-Br Stretch: A band in the lower frequency region of the IR spectrum, typically around 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C Bending | 1600-1450 | 1600-1450 |

| S=O Stretch | 1060-1040 | 1060-1040 |

| C-Br Stretch | 600-500 | 600-500 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if single crystals obtained)

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

Potential Findings:

If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. For this racemic compound, the crystal lattice would contain both the (R)- and (S)-enantiomers. The analysis would reveal the packing of these enantiomers in the crystal, for instance, whether it forms a racemic compound or a conglomerate. The presence of the heavy bromine atom would facilitate the determination of the absolute stereochemistry of each enantiomer within the unit cell.

Chiroptical Spectroscopy for Enantiopure Forms (if obtained)

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. wikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. For a molecule like 4-Methanesulfinylphenethyl bromide, the chirality arises from the stereogenic sulfur center of the methanesulfinyl group. Separation of the racemic mixture into its individual enantiomers would be a prerequisite for analysis by these techniques.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, provides information about the molecule's three-dimensional structure. acs.org For chiral sulfoxides, the electronic transitions associated with the sulfoxide chromophore and any nearby aromatic rings are primarily responsible for the observed CD spectrum.

The stereochemical analysis of chiral sulfoxides is often successfully achieved using Electronic Circular Dichroism (ECD) spectroscopy, frequently in combination with quantum chemical calculations. nih.govresearchgate.net This approach involves simulating the CD spectra for a known configuration (e.g., R or S) and comparing it to the experimental spectrum. nih.gov A good match allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov Studies on various aryl alkyl sulfoxides have demonstrated that the sign and intensity of the Cotton effects can be correlated with the stereochemistry at the sulfur atom. researchgate.netresearchgate.net

Table 1: Illustrative Circular Dichroism Data for a Chiral Aryl Alkyl Sulfoxide

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| 210 | +15,000 |

| 235 | -22,000 |

| 255 | +8,000 |

| 280 | -5,000 |

Note: This table presents hypothetical data to illustrate a typical CD spectrum for a chiral sulfoxide and does not represent experimental data for this compound.

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net The resulting ORD curve is closely related to the CD spectrum and also exhibits the Cotton effect in regions of absorption. slideshare.net Historically, ORD was a primary method for the stereochemical analysis of chiral compounds, including diaryl sulfoxides.

An ORD curve provides information about the stereochemistry of a molecule. The shape of the curve, particularly the sign of the Cotton effect (whether the peak is at a longer or shorter wavelength than the trough), can be correlated with the absolute configuration of the chiral center. acs.org Similar to CD spectroscopy, computational methods can be employed to predict ORD curves for comparison with experimental data to assign the absolute configuration.

Table 2: Illustrative Optical Rotatory Dispersion Data for a Chiral Aryl Alkyl Sulfoxide

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 589 (D-line) | +55 |

| 450 | +150 |

| 350 | +400 |

| 300 | -250 |

Note: This table presents hypothetical data to illustrate a typical ORD curve for a chiral sulfoxide and does not represent experimental data for this compound.

Chemical Reactivity and Reaction Mechanisms of +/ 4 Methanesulfinylphenethyl Bromide

Reactivity of the Benzylic Bromide Moiety

The core reactivity of (+/-)-4-Methanesulfinylphenethyl bromide is dictated by the carbon-bromine bond at the benzylic position. This position is activated by the adjacent phenyl ring, which can stabilize reactive intermediates through resonance. As a secondary halide, it stands at the mechanistic crossroads, capable of reacting through both unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways. The specific outcome is highly dependent on reaction conditions such as the nature of the nucleophile/base, solvent polarity, and temperature.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution is a primary reaction pathway for this compound, where the bromide ion is displaced by a nucleophile. The competition between SN1 and SN2 mechanisms is a key feature of its chemistry.

SN1 Pathway : This pathway involves the formation of a secondary benzylic carbocation intermediate. While the phenyl ring can stabilize this cation through resonance, the electron-withdrawing nature of the para-methanesulfinyl group (CH₃S(O)-) destabilizes the positive charge, making the SN1 pathway less favorable than it would be on an unsubstituted or electron-donating group-substituted ring.

SN2 Pathway : This concerted mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. masterorganicchemistry.com Given that the secondary carbon is not excessively sterically hindered and the competing carbocation is destabilized, the SN2 pathway is a highly viable route, particularly with strong nucleophiles in polar aprotic solvents. libretexts.org

The reaction is regioselective, with nucleophilic attack occurring exclusively at the electrophilic benzylic carbon bonded to the bromine. A wide array of nucleophiles can be employed to synthesize various derivatives.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) |  | 1-(4-(Methanesulfinyl)phenyl)ethan-1-ol |

| Alkoxide | Sodium Methoxide (NaOCH₃) |  | 1-Methoxy-1-(4-(methanesulfinyl)phenyl)ethane |

| Cyanide | Sodium Cyanide (NaCN) |  | 2-(4-(Methanesulfinyl)phenyl)propanenitrile |

| Azide (B81097) | Sodium Azide (NaN₃) |  | 1-(1-Azidoethyl)-4-(methylsulfinyl)benzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) |  | (1-(Phenylthio)ethyl)(4-(methylsulfinyl)phenyl)sulfane |

| Amine | Ammonia (B1221849) (NH₃) |  | 1-(4-(Methanesulfinyl)phenyl)ethan-1-amine |

Due to the electronic destabilization of the carbocation, reactions of this compound with strong nucleophiles are expected to follow second-order kinetics, characteristic of an SN2 mechanism. Hypothetical kinetic data below illustrates this principle.

| Experiment | Initial [Substrate] (M) | Initial [NaN₃] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

In this illustrative data, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, and doubling the nucleophile concentration (Exp. 1 vs. 3) also doubles the rate. This demonstrates a second-order rate law, rate = k[Substrate][NaN₃], which is indicative of an SN2 pathway.

The starting material is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The stereochemical outcome of the substitution depends on the operative mechanism. libretexts.org

SN2 Pathway : This mechanism proceeds via a backside attack, which results in an inversion of the stereocenter, a phenomenon known as a Walden inversion. ualberta.ca Therefore, the (R)-enantiomer of the bromide would yield the (S)-enantiomer of the product, and the (S)-bromide would yield the (R)-product. Since the starting material is racemic, the final product will also be a racemic mixture.

SN1 Pathway : This mechanism involves the formation of a planar, achiral carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with equal probability. embibe.com This results in the formation of both (R) and (S) products in a 1:1 ratio, leading to a racemic product mixture.

In both potential scenarios, the reaction of the racemic starting material yields a racemic product. However, the mechanistic origin of the racemic outcome is different for each pathway.

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions, which result in the formation of 4-methanesulfinylstyrene, are significant competitors to nucleophilic substitution. The E1 and E2 pathways are analogous to their substitution counterparts.

E2 Pathway : This bimolecular, concerted process is favored by strong, sterically hindered bases, such as potassium tert-butoxide. msu.edu The base removes a proton from the carbon adjacent to the benzylic carbon (the β-carbon) simultaneously with the departure of the bromide ion. This pathway requires an anti-periplanar arrangement between a β-hydrogen and the bromine leaving group.

E1 Pathway : This unimolecular pathway proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by high temperatures and the use of poor nucleophiles that are weak bases. The destabilization of the carbocation by the methanesulfinyl group makes this pathway less likely than E2.

The ratio of substitution to elimination products is highly dependent on the nature of the nucleophile/base.

| Reagent | Classification | Solvent | Major Product Type | Rationale |

|---|---|---|---|---|

| NaCN | Strong Nucleophile, Weak Base | DMSO | Substitution (SN2) | Nucleophilicity is much greater than basicity. |

| CH₃CH₂ONa | Strong Nucleophile, Strong Base | Ethanol (B145695) | Mixture of SN2 and E2 | Strongly basic and nucleophilic, leading to competition. msu.edu |

| KOC(CH₃)₃ | Weak Nucleophile, Strong/Bulky Base | tert-Butanol | Elimination (E2) | Steric hindrance disfavors substitution, promoting elimination. msu.edu |

Radical Reactions and Reductive Debromination

The benzylic C-Br bond can undergo homolytic cleavage under radical conditions. A key example of this reactivity is reductive debromination, which replaces the bromine atom with a hydrogen atom. This transformation is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH). masterorganicchemistry.com The reaction proceeds via a radical chain mechanism.

| Step | Reaction | Description |

|---|---|---|

| Initiation | AIBN → 2 R• + N₂ R• + Bu₃SnH → RH + Bu₃Sn• | AIBN thermally decomposes to generate initiating radicals, which then abstract a hydrogen from Bu₃SnH to form the key tributyltin radical. |

| Propagation | Ar-CH(Br)CH₃ + Bu₃Sn• → Ar-ĊHCH₃ + Bu₃SnBr | The tributyltin radical abstracts the bromine atom from the substrate, generating a resonance-stabilized secondary benzylic radical. researchgate.net |

| Ar-ĊHCH₃ + Bu₃SnH → Ar-CH₂CH₃ + Bu₃Sn• | The benzylic radical abstracts a hydrogen atom from a molecule of Bu₃SnH, yielding the final reduced product and regenerating the tributyltin radical to continue the chain. | |

| Termination | Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃ 2 Ar-ĊHCH₃ → Dimer | Any two radical species can combine to terminate the chain reaction. |

Ar represents the 4-methanesulfinylphenyl group.

Reactivity of the Sulfinyl Group

The sulfinyl group (-S(O)-) is a key feature of the molecule, offering a site for a variety of chemical transformations. Its reactivity is centered on the sulfur atom, which is in an intermediate oxidation state and possesses a lone pair of electrons, as well as the polarized sulfur-oxygen bond.

The sulfur atom in the methanesulfinyl group of this compound is susceptible to oxidation, which would convert the sulfoxide (B87167) to the corresponding sulfone. This transformation is a common reaction for sulfoxides and can be achieved using a range of oxidizing agents. The general reaction involves the conversion of the -S(O)- group to an -S(O)₂- group.

Detailed research on analogous aryl alkyl sulfoxides has shown that various oxidants are effective for this transformation. For instance, hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate (B83412) are commonly employed. The reaction conditions can often be controlled to selectively achieve oxidation at the sulfur atom without affecting other parts of the molecule, such as the benzylic bromide or the aromatic ring.

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperature | 4-(Methanesulfonyl)phenethyl bromide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), room temperature | 4-(Methanesulfonyl)phenethyl bromide |

| Potassium Permanganate (KMnO₄) | Acetic acid/water, heat | 4-(Methanesulfonyl)phenethyl bromide |

The resulting product, 4-(methanesulfonyl)phenethyl bromide, would exhibit different electronic properties due to the strongly electron-withdrawing nature of the sulfonyl group compared to the sulfinyl group.

Conversely, the sulfinyl group can be reduced back to a sulfide (B99878) (thioether). This deoxygenation reaction is a fundamental transformation in organosulfur chemistry. A variety of reducing agents can be employed to effect this change, converting the methanesulfinyl group to a methylthio group.

For the reduction of aryl alkyl sulfoxides, common reagents include trivalent phosphorus compounds, such as triphenylphosphine (B44618), often in the presence of an activating agent. Other methods involve the use of silanes or metal-based reducing systems. These reactions proceed by oxygen atom transfer from the sulfoxide to the reducing agent.

Table 2: Representative Reducing Agents for Sulfoxide to Sulfide Conversion

| Reducing Agent | Typical Conditions | Product |

| Triphenylphosphine (PPh₃) / I₂ | Acetonitrile (B52724), room temperature | 4-(Methylthio)phenethyl bromide |

| Trichlorosilane (HSiCl₃) | Dichloromethane, 0 °C to room temperature | 4-(Methylthio)phenethyl bromide |

| Sodium borohydride (B1222165) (NaBH₄) / I₂ | THF, room temperature | 4-(Methylthio)phenethyl bromide |

The product of this reaction would be 4-(methylthio)phenethyl bromide, a compound with a less polar sulfur functionality.

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess an α-hydrogen atom. In the presence of an acid anhydride (B1165640), typically acetic anhydride, the sulfoxide undergoes a rearrangement to form an α-acyloxythioether. For this compound, the methyl group attached to the sulfur has α-hydrogens, making it a potential substrate for this reaction.

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride. organicreactions.orgacs.org This is followed by the elimination of a proton from the α-carbon, leading to the formation of a sulfonium (B1226848) ylide intermediate. organicreactions.org Subsequent rearrangement and attack by the acetate (B1210297) ion result in the formation of the α-acetoxy sulfide. The reaction effectively involves an internal redox process where the sulfur is reduced and the α-carbon is oxidized. organicreactions.org

While no specific studies on the Pummerer rearrangement of this compound have been reported, it is anticipated that under standard Pummerer conditions (e.g., refluxing in acetic anhydride), the compound would yield 1-acetoxy-1-(4-(2-bromoethyl)phenylthio)methane.

The sulfinyl group possesses both a lone pair of electrons on the sulfur atom and lone pairs on the oxygen atom, allowing it to act as a ligand in coordination complexes with metal ions. Sulfoxides can coordinate to metals through either the sulfur or the oxygen atom, exhibiting ambidentate ligand behavior. The mode of coordination is influenced by the nature of the metal center, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

While specific coordination complexes of this compound are not documented, it is expected to form complexes with a variety of metal salts. For instance, with a hard Lewis acid like titanium tetrachloride (TiCl₄), coordination through the oxygen atom would be anticipated.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of such reactions is governed by the directing and activating/deactivating effects of the substituents already present on the ring.

In this compound, the two substituents on the benzene ring are the methanesulfinyl group (-S(O)CH₃) and the phenethyl bromide group (-CH₂CH₂Br). The directing effect of the methanesulfinyl group is of primary importance in determining the position of substitution for an incoming electrophile.

The methanesulfinyl group is generally considered to be an ortho-, para-directing deactivator. The lone pair on the sulfur atom can be donated into the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. However, the inductive effect of the electronegative oxygen atom withdraws electron density from the ring, making it less reactive than benzene, hence the deactivating nature. The phenethyl bromide group is a weakly deactivating, ortho-, para-directing group.

Given that the para position is already occupied by the phenethyl bromide group, electrophilic aromatic substitution is expected to occur predominantly at the positions ortho to the methanesulfinyl group (i.e., positions 2 and 6 on the benzene ring).

Table 3: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-(2-Bromoethyl)-4-methanesulfinyl-2-nitrobenzene |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-1-(2-bromoethyl)-4-methanesulfinylbenzene |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-(2-Bromoethyl)-2-acyl-4-methanesulfinylbenzene |

It is important to note that the deactivating nature of the substituents may require harsher reaction conditions compared to benzene for these substitutions to proceed efficiently.

Nucleophilic Aromatic Substitution

There is no direct evidence in the reviewed literature to suggest that this compound readily undergoes nucleophilic aromatic substitution (SNAF). For a typical SNAF reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, and the leaving group must be directly attached to the aromatic ring. In the case of this compound, the bromine atom is not directly bonded to the aromatic ring, making this type of reaction inapplicable.

Hydrogenation and Other Reduction Reactions of the Aromatic Ring

Specific studies on the hydrogenation or other reduction reactions of the aromatic ring of this compound have not been found. Generally, the reduction of a benzene ring requires harsh conditions, such as high pressure and temperature, along with a suitable catalyst (e.g., rhodium on carbon). The presence of the sulfinyl group might influence the reaction's feasibility and outcome, but without experimental data, any discussion remains speculative.

Intermolecular and Intramolecular Reactivity Studies

No dedicated studies on the intermolecular or intramolecular reactivity of this compound were identified. Such studies would be crucial to understanding its potential to form dimers, polymers, or cyclic products under various conditions.

Mechanistic Investigations of Key Transformations

A thorough search did not yield any mechanistic investigations into the key transformations of this compound. Consequently, the following sub-sections are devoid of specific data for this compound.

No transition state analyses for reactions involving this compound have been published. Such computational or experimental studies would provide valuable insight into the energy barriers and geometries of reaction pathways.

There are no reports on the identification and characterization of reaction intermediates formed from this compound. The isolation or spectroscopic detection of intermediates is fundamental to elucidating reaction mechanisms.

While it is a fundamental principle in chemistry that solvent and temperature significantly influence reaction pathways and rates, no studies have been published that specifically detail these effects on reactions involving this compound.

Computational Chemistry and Theoretical Studies of +/ 4 Methanesulfinylphenethyl Bromide

Conformational Analysis and Energy Landscapes

Rotational Barriers and Conformational Transitions:Data on the energy barriers for bond rotation and the pathways for conformational changes are not available in the searched scientific literature.

To generate the requested in-depth article, original computational research would need to be performed on (+/-)-4-Methanesulfinylphenethyl bromide using quantum chemical software packages. Such research would involve geometry optimization, frequency calculations, and various electronic structure and conformational analyses. Without such primary research, any attempt to create the specified content would be speculative and would not adhere to the required standards of scientific accuracy.

Influence of Solvent on Conformation

The conformation of this compound is expected to be significantly influenced by the surrounding solvent environment due to the presence of the polar sulfinyl group and the polarizable bromine atom. Computational studies on similar molecules demonstrate that solvent polarity can alter the relative energies of different conformers, thereby affecting the population distribution. rsc.orgnih.govfrontiersin.org

In silico modeling, typically employing Density Functional Theory (DFT) in conjunction with a polarizable continuum model (PCM), can predict these conformational changes. The dihedral angle between the phenyl ring and the ethyl chain, as well as the orientation of the sulfinyl group, are key conformational variables.

In non-polar solvents, intramolecular forces such as van der Waals interactions and steric hindrance would likely dominate the conformational preference. Conversely, in polar solvents, dipole-dipole interactions between the solvent and the sulfinyl group would play a crucial role, potentially stabilizing more extended conformations to maximize solvation. acs.orgresearchgate.net

Table 1: Hypothetical Computationally Predicted Dihedral Angles of this compound in Various Solvents

| Solvent | Dielectric Constant | Predicted Dihedral Angle (C-C-S-O) (°) | Predicted Dihedral Angle (Ph-C-C-Br) (°) |

| Hexane (B92381) | 1.88 | 65 | 75 |

| Chloroform | 4.81 | 175 | 170 |

| Methanol (B129727) | 32.7 | 180 | 175 |

| Water | 80.1 | 180 | 180 |

Note: The data in this table is illustrative and based on general principles of solvent effects on similar molecular structures.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify intermediates, and model transition states. For this compound, two primary reaction types are of interest: nucleophilic substitution at the benzylic carbon and transformations involving the sulfinyl group.

Nucleophilic substitution reactions on phenethyl bromides can proceed via S_N1 or S_N2 pathways. sciencerepository.org Computational modeling can help determine the preferred pathway by calculating the energies of the corresponding intermediates and transition states. For a primary bromide like this compound, an S_N2 mechanism is generally anticipated.

In a typical S_N2 reaction, the nucleophile attacks the carbon atom bearing the bromine, leading to a pentacoordinate transition state. For sulfinyl transformations, such as oxidation to the corresponding sulfone or reduction to the sulfide (B99878), computational methods can predict the structures of intermediates, which may involve species with expanded hypervalent sulfur centers.

The energy profiles for these reactions can be mapped out using quantum mechanical calculations. By calculating the Gibbs free energy of reactants, transition states, and products, a reaction coordinate diagram can be constructed.

For the S_N2 reaction with a generic nucleophile (Nu-), the transition state would feature a partially formed Nu-C bond and a partially broken C-Br bond. The activation energy for this process can be computationally determined. researchgate.netcomporgchem.com

Table 2: Hypothetical Calculated Energy Profile for the S_N2 Reaction of this compound with Cyanide

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +22.5 |

| Products | -15.2 |

Note: This data is hypothetical and serves as an example of a typical energy profile for such a reaction.

Transformations at the sulfinyl group, such as oxidation, would involve different intermediates and transition states, likely involving the interaction of an oxidizing agent with the sulfur atom. The energy barriers for these transformations can also be computationally predicted.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting NMR chemical shifts. chemaxon.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy, especially when correlated with experimental data for similar compounds. aps.orgnih.govmdpi.com

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electron-withdrawing effects of the sulfinyl group and the bromine atom, as well as the magnetic anisotropy of the phenyl ring.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (aromatic, ipso to ethyl) | 138.5 |

| C (aromatic, ortho) | 129.0 |

| C (aromatic, meta) | 128.8 |

| C (aromatic, para to ethyl) | 127.5 |

| CH₂ (benzylic) | 38.2 |

| CH₂ (bromo-substituted) | 32.5 |

| CH₃ (sulfinyl) | 43.1 |

Note: These values are illustrative and based on typical chemical shifts for analogous structures.

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. cardiff.ac.uk Harmonic frequency calculations are routinely performed using DFT. nih.govresearchgate.net The calculated frequencies can be used to assign the vibrational modes of the molecule. mdpi.com

For this compound, characteristic vibrational modes would include the S=O stretch, C-S stretch, C-Br stretch, and various vibrations of the phenyl ring.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S=O Stretch | 1050 |

| C-S Stretch | 700 |

| C-Br Stretch | 650 |

| Aromatic C-H Stretch | 3050-3100 |

| Aromatic C=C Stretch | 1450-1600 |

Note: This data is hypothetical and based on characteristic vibrational frequencies for these functional groups.

Chiroptical Property Prediction for Enantiomers

The prediction of chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR), is a powerful tool for the assignment of the absolute configuration of chiral molecules. researchgate.net For the enantiomers of 4-Methanesulfinylphenethyl bromide, computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), can be employed to simulate their ECD spectra and calculate their specific rotation. researchgate.net

The process typically involves the following steps:

Conformational Search: A thorough conformational analysis is performed for both the (R)- and (S)-enantiomers to identify all low-energy conformers. This is crucial as the observed chiroptical properties are a population-weighted average of the contributions from all significant conformers.

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized at a suitable level of theory, and frequency calculations are performed to confirm that they are true minima on the potential energy surface.

ECD and OR Calculations: Using the optimized geometries, TDDFT calculations are carried out to predict the ECD spectra and specific optical rotations for each conformer.

Boltzmann Averaging: The calculated properties for each conformer are then averaged based on their relative Boltzmann populations to obtain the final predicted spectrum and optical rotation for each enantiomer.

The comparison of the predicted ECD spectrum with the experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomers.

Table 1: Predicted Chiroptical Properties for the Enantiomers of a Representative Aryl Alkyl Sulfoxide (B87167)

| Enantiomer | Wavelength (nm) of Major Cotton Effect | Sign of Cotton Effect | Calculated Specific Rotation [α]D (deg) |

| (R) | ~240 | Positive | +150 |

| (S) | ~240 | Negative | -150 |

Note: The data in this table are illustrative for a representative chiral aryl alkyl sulfoxide and are intended to demonstrate the type of information obtained from chiroptical property prediction studies. Actual values for this compound would require specific computational studies.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how the molecular structure of a compound influences its chemical reactivity. For this compound, computational chemistry can provide valuable insights into its reactivity, particularly concerning the sulfoxide group and the benzylic position.

Key aspects that can be investigated through SRR studies include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character, while the LUMO may be distributed over the aromatic ring and the C-Br bond.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can help in predicting the regioselectivity of reactions.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. For example, the mechanism of nucleophilic substitution at the benzylic carbon or oxidation of the sulfoxide to a sulfone can be studied in detail, including the determination of transition state structures and activation energies.

Table 2: Calculated Reactivity Descriptors for a Model Aryl Alkyl Sulfoxide

| Descriptor | Value | Interpretation |

| EHOMO | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| ELUMO | -0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on Sulfur | +0.25 | Indicates a partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. |

Note: The values in this table are for a representative model compound and serve as an example of the data generated in SRR studies. Specific calculations are needed for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Key applications of MD simulations for this compound include:

Conformational Dynamics: MD simulations can reveal the accessible conformations of the molecule in a given solvent and the timescales of transitions between them. This is particularly important for understanding how the flexibility of the phenethyl chain and the orientation of the sulfoxide group might influence its properties and reactivity.

Solvation Effects: By explicitly including solvent molecules in the simulation, MD can provide a detailed picture of the solvation shell around the solute. This can help in understanding how solvent-solute interactions affect the conformational preferences and reactivity of this compound.

Interaction with Biomolecules: If this compound is of interest in a biological context, MD simulations can be used to model its interaction with proteins or other biomolecules. This can provide insights into potential binding modes and affinities.

The analysis of MD trajectories can yield valuable information such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize intermolecular interactions, and time correlation functions to describe dynamic processes.

Analytical Chemistry and Purity Assessment of +/ 4 Methanesulfinylphenethyl Bromide

Development of Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in determining the purity and concentration of (+/-)-4-Methanesulfinylphenethyl bromide. The development of robust methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) is essential for quality control in research and synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility allows for both purity assessment and precise quantification.

Reverse-phase HPLC (RP-HPLC) is typically the method of choice for moderately polar compounds such as this compound. Separation is achieved on a non-polar stationary phase with a polar mobile phase. The aromatic ring and the sulfoxide (B87167) group contribute to the compound's retention characteristics. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection is suitable due to the presence of the phenyl chromophore.

Normal-phase HPLC (NP-HPLC) can also be employed, utilizing a polar stationary phase (e.g., silica (B1680970) or cyano-bonded) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). This mode can offer different selectivity compared to RP-HPLC and may be advantageous for separating impurities with different polarity profiles.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Reverse-Phase Method | Normal-Phase Method |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 258 nm | UV at 258 nm |

| Column Temp. | 30 °C | 30 °C |

| Injection Vol. | 10 µL | 10 µL |

| Expected Rt | ~4.5 min | ~5.2 min |

Since this compound is a racemic mixture, chiral HPLC is indispensable for separating the two enantiomers, (R)- and (S)-4-Methanesulfinylphenethyl bromide. This separation is critical for stereoselective synthesis and pharmacological studies. The method relies on a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. The differential interaction of the enantiomers with the CSP allows for their separation.

Table 2: Hypothetical Chiral HPLC Method Parameters

| Parameter | Method Details |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel |

| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 258 nm |

| Column Temp. | 25 °C |

| Expected Rt (S) | ~8.1 min |

| Expected Rt (R) | ~9.3 min |

Gas Chromatography (GC) Method Development

The suitability of Gas Chromatography for analyzing this compound is conditional upon its volatility and thermal stability. Given the related compound phenethyl bromide has a high boiling point (approx. 221 °C), the target compound is expected to have low volatility. wikipedia.org Furthermore, sulfoxides can be susceptible to thermal degradation at the high temperatures typically used in GC injectors and columns. researchgate.net

Should the compound prove sufficiently stable, a method could be developed using a high-temperature capillary column with a non-polar stationary phase. The primary challenge would be to achieve volatilization without decomposition.

Table 3: Hypothetical GC Method Parameters (if viable)

| Parameter | Method Details |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temp. | 240 °C (potential for degradation) |

| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temp. | 290 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursors. nih.govyoutube.com By spotting the reaction mixture alongside the starting materials and product standards on a TLC plate, one can qualitatively assess the consumption of reactants and the formation of the product over time. youtube.com

The separation is based on the differential partitioning of the components between the stationary phase (typically silica gel) and the mobile phase. Visualization is commonly achieved under UV light, which reveals the aromatic rings, and/or by staining with an oxidizing agent like potassium permanganate (B83412), which reacts with the sulfoxide moiety. mdpi.com

Table 4: Typical TLC System for Reaction Monitoring

| Parameter | Details |

| Stationary Phase | Silica Gel 60 F254 aluminum plates |

| Mobile Phase | Ethyl Acetate (B1210297):Hexane (1:1 v/v) |

| Visualization | 1. UV light at 254 nm2. Potassium permanganate stain |

| Typical Rf Value | ~0.4 |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a straightforward and accessible method for the quantification of this compound in a pure sample or a simple mixture, provided no other components absorb at the analytical wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The phenethyl group in the molecule acts as a chromophore, exhibiting characteristic absorbance in the UV region. A quantitative method involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorbance (λmax), and constructing a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. A study on a similar phenylethyl structure found a λmax around 258 nm, which is a plausible value for this compound. researchgate.net

Table 5: Hypothetical Data for Spectrophotometric Calibration

| Concentration (mg/L) | Absorbance at 258 nm |

| 2.0 | 0.152 |

| 4.0 | 0.301 |

| 6.0 | 0.455 |

| 8.0 | 0.603 |

| 10.0 | 0.751 |

| Correlation Coeff. (R²) | 0.9998 |

Titrimetric Analysis for Specific Functional Groups

Titrimetric analysis provides a robust and accurate method for quantifying specific functional groups within a molecule. For this compound, the primary target for titrimetry is the sulfinyl (>SO) group. Redox titration is a particularly suitable approach for this purpose, leveraging the oxidation of the sulfoxide to a sulfone.

One common method involves the use of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium. The sulfoxide group is selectively oxidized to the corresponding sulfone. The endpoint of the titration can be detected by the persistence of the purple color of the permanganate ion, indicating that all the sulfoxide has been consumed.